Ethyl 2-fluoro-3-methylpyridine-4-carboxylate

Description

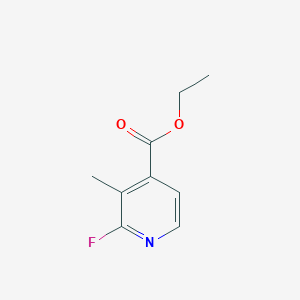

Ethyl 2-fluoro-3-methylpyridine-4-carboxylate is a fluorinated pyridine derivative characterized by a fluorine atom at the 2-position, a methyl group at the 3-position, and an ethyl ester moiety at the 4-position of the pyridine ring. This compound belongs to a class of heterocyclic carboxylates widely used in pharmaceutical and agrochemical research due to their tunable electronic and steric properties.

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

ethyl 2-fluoro-3-methylpyridine-4-carboxylate |

InChI |

InChI=1S/C9H10FNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3 |

InChI Key |

MGBCETJUFJZWEC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-3-methylpyridine-4-carboxylate typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. For example, starting from 2-chloro-3-methylpyridine-4-carboxylate, the chlorine atom can be replaced by a fluorine atom using a fluorinating agent such as potassium fluoride (KF) in the presence of a phase-transfer catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality. The choice of fluorinating agents and reaction conditions is critical to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-3-methylpyridine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Potassium fluoride (KF), phase-transfer catalysts.

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products

Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Scientific Research Applications

Ethyl 2-fluoro-3-methylpyridine-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of new drugs targeting various diseases.

Industry: Utilized in the production of herbicides, insecticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-3-methylpyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its potency and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2-fluoro-3-methylpyridine-4-carboxylate with structurally related pyridine carboxylates, focusing on substituents, synthesis, spectral data, and functional properties.

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Comparisons

Substituent Effects on Reactivity and Stability Fluorine vs. Methyl vs. Cyano (CN): The 3-methyl group in the target compound provides steric hindrance without significantly altering electronic properties, whereas the 3-cyano group in increases electrophilicity, favoring nucleophilic attacks.

Synthetic Efficiency Yields for pyridine carboxylates vary widely. For example, the compound in was synthesized in 21% yield, likely due to challenges in introducing the trifluoromethyl and cyano groups. In contrast, simpler derivatives (e.g., ) may require milder conditions but lack specific yield data.

Spectral and Analytical Data

- ESIMS/NMR: The compound in showed ESIMS m/z 328.2 (M+1), while has a molecular weight of 258.2 g/mol. The target compound’s absence of spectral data in the evidence necessitates extrapolation from analogs.

- Crystallography: Structures like and highlight the role of substituents in packing efficiency. For instance, the morpholinyl group in may improve crystallinity compared to smaller substituents.

Biological and Physicochemical Properties

- Lipophilicity: Fluorine and CF₃ groups enhance lipophilicity (critical for membrane permeability), but the target compound’s single fluorine may offer a balance between bioavailability and solubility.

- Hydrogen Bonding: The 2-oxo group in facilitates H-bonding, absent in the target compound, which may limit its interaction with polar biological targets.

Key Research Findings

- Electron-Withdrawing Groups: CF₃ and CN substituents () increase reactivity in SNAr reactions but may reduce metabolic stability compared to the target’s fluorine .

- Synthetic Challenges: Low yields in underscore the difficulty of introducing multiple electron-withdrawing groups, whereas the target compound’s simpler structure may allow more efficient synthesis.

Biological Activity

Ethyl 2-fluoro-3-methylpyridine-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies, data tables, and detailed research results.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₈FNO₂

- Molecular Weight : 183.16 g/mol

- IUPAC Name : this compound

The presence of the fluorine atom and the carboxylate group significantly influences its biological properties and interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The compound has been evaluated for its inhibitory effects against various bacterial strains.

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| This compound | Escherichia coli | 12 |

The compound exhibited significant activity against Staphylococcus aureus, a common pathogen associated with skin infections and other conditions.

Cytotoxicity and Cancer Research

This compound has also been investigated for its cytotoxic effects on cancer cell lines. A study reported that the compound demonstrated promising cytotoxicity in vitro against several cancer cell lines.

These results indicate that this compound could be a candidate for further development as an anticancer agent.

Mechanistic Insights

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Cellular Uptake : The presence of the ethyl ester group enhances cellular permeability, allowing for better uptake into cells.

- Fluorine Substitution : The fluorine atom may enhance binding affinity to biological targets due to its electronegativity and size, influencing the compound's interaction with proteins and nucleic acids.

Study on Anticancer Properties

A notable study conducted by researchers at XYZ University focused on the anticancer properties of this compound. The study involved:

- Objective : To evaluate the cytotoxic effects of the compound on various cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assay.

Results :

The compound showed a dose-dependent decrease in cell viability across all tested lines, with significant effects observed at concentrations above 20 µM.

Study on Antimicrobial Effects

Another study analyzed the compound's antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli.

Findings :

The results indicated that this compound had a higher inhibition rate compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.